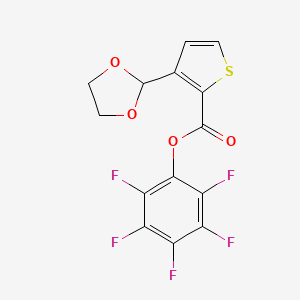
Pentafluorophenyl 3-(1,3-dioxolan-2-yl)thiophene-2-carboxylate
Übersicht
Beschreibung
Pentafluorophenyl 3-(1,3-dioxolan-2-yl)thiophene-2-carboxylate is a chemical compound with the molecular formula C14H7F5O4S . It is available for experimental and research use .
Molecular Structure Analysis
The molecular structure of Pentafluorophenyl 3-(1,3-dioxolan-2-yl)thiophene-2-carboxylate consists of a pentafluorophenyl group, a 1,3-dioxolan-2-yl group, and a thiophene-2-carboxylate group .Wissenschaftliche Forschungsanwendungen
Deoxyfluorination of Carboxylic Acids
One of the applications involves the deoxyfluorination of carboxylic acids using fluorination reagents like CpFluor to afford various acyl fluorides. This method facilitates the transformation of (hetero)aryl, alkyl, alkenyl, and alkynyl carboxylic acids into their corresponding acyl fluorides under neutral conditions. The approach highlights the synthesis of acyl fluorides with in-situ formed reagents and one-pot amidation reactions of carboxylic acids via in-situ formed acyl fluorides, showcasing the versatility of pentafluorophenyl derivatives in facilitating complex organic transformations (Wang et al., 2021).
Catalysis in Esterification and Thioesterification
Pentafluorophenylammonium triflate (PFPAT), a catalyst derived from pentafluorophenyl compounds, efficiently promotes esterification and thioesterification, transesterification, and macrolactone formation under mild conditions. This illustrates the compound's utility in green chemistry, owing to its stability, cost-effectiveness, and ease of removal from reaction mixtures, emphasizing its role in sustainable chemical synthesis (Funatomi et al., 2006).
Electrolyte Additive in Lithium-Ion Batteries
A derivative, 2-(Pentafluorophenyl)-tetrafluoro-1,3,2-benzodioxaborole, serves as a bifunctional electrolyte additive in lithium-ion batteries, demonstrating a reversible oxidation/reduction reaction and acting as an anion receptor to dissolve LiF. This dual functionality underlines the compound's potential in enhancing lithium-ion battery performance, showcasing the intersection of pentafluorophenyl derivatives with energy storage technologies (Chen & Amine, 2007).
Organic Electronics and Fluorescence Sensing
Pentafluorophenyl derivatives are instrumental in the development of organic electronic devices and sensors. For instance, pentafluorophenyl-substituted fulleropyrrolidine has been utilized in electrochromic devices, exhibiting fast switching and high efficiency. Such applications highlight the role of pentafluorophenyl derivatives in advancing organic electronics and the development of responsive materials (Chaudhary et al., 2021).
Safety and Hazards
Pentafluorophenyl 3-(1,3-dioxolan-2-yl)thiophene-2-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .
Eigenschaften
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-(1,3-dioxolan-2-yl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F5O4S/c15-6-7(16)9(18)11(10(19)8(6)17)23-13(20)12-5(1-4-24-12)14-21-2-3-22-14/h1,4,14H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHURIHOENRMCSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(SC=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640305 | |
| Record name | Pentafluorophenyl 3-(1,3-dioxolan-2-yl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentafluorophenyl 3-(1,3-dioxolan-2-yl)thiophene-2-carboxylate | |
CAS RN |
910037-02-4 | |
| Record name | Pentafluorophenyl 3-(1,3-dioxolan-2-yl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(imidazol-1-ylmethyl)phenyl]-N-methylmethanamine;oxalic acid](/img/structure/B1629369.png)

![(6-Methyl-2-phenyl-imidazo[1,2-A]pyridin-3-YL)-acetic acid](/img/structure/B1629373.png)

![2-[(3-Methoxyphenoxy)methyl]piperidine](/img/structure/B1629375.png)
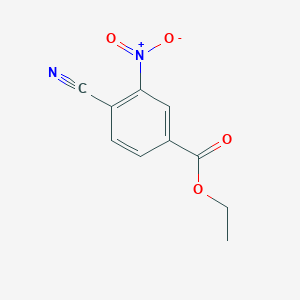
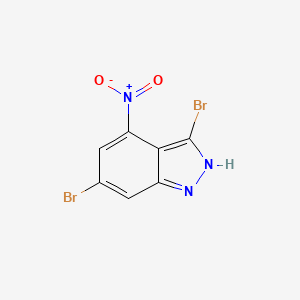
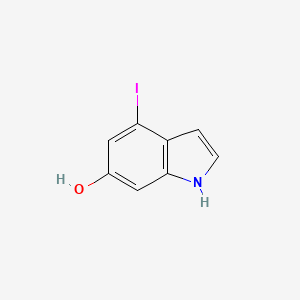
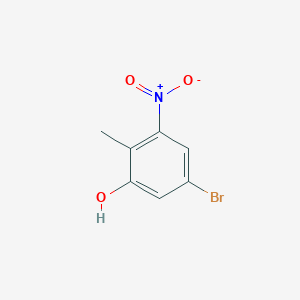

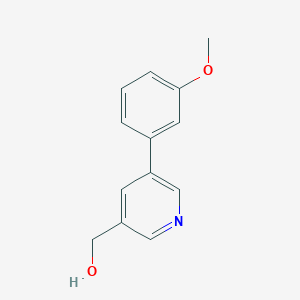
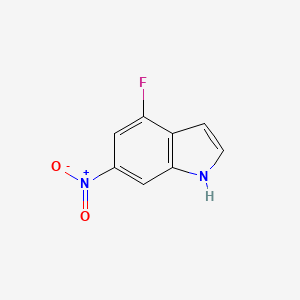
![(E)-6-Bromo-3-((2-methylhydrazono)methyl)imidazo[1,2-a]pyridine](/img/structure/B1629388.png)
